REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([O-:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[Na+].[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2] |f:0.1,2.3|
|
Name
|
sodium 3,5-di-tert-butyl-4-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)[O-])C=C(C1O)C(C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was completely recovered in a filtrate
|
Type
|
FILTRATION
|
Details
|
a wash liquid in the steps of the heating, the filtration
|
Type
|
DISSOLUTION
|
Details
|
The wet product was dissolved in 54 g of water at 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain an aqueous layer
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed three times with 12 g of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |